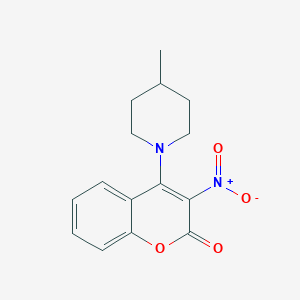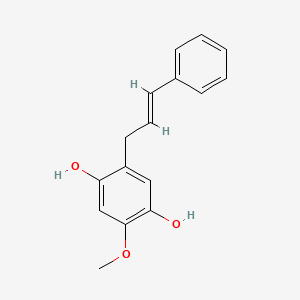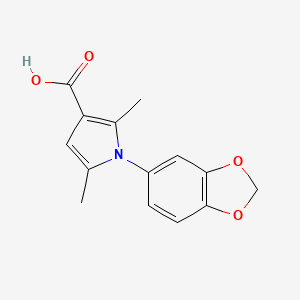
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a benzodioxole ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction.
Coupling of Benzodioxole and Pyrrole Rings: The final step involves coupling the benzodioxole and pyrrole rings under specific reaction conditions, such as using a copper-catalyzed coupling reaction followed by bromination.
Industrial Production Methods
化学反应分析
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: The compound can be used in biological assays to study its effects on various cell lines.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and inducing apoptosis in cancer cells . This compound can cause cell cycle arrest at the S phase and trigger apoptosis through the activation of caspase pathways .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
Indole Derivatives: Compounds with a similar indole nucleus that exhibit anticancer properties.
Benzodioxole Derivatives: Compounds with a benzodioxole core structure that have been studied for their COX inhibitory activity.
Uniqueness
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis makes it a promising candidate for anticancer research .
属性
CAS 编号 |
926230-80-0 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-5-11(14(16)17)9(2)15(8)10-3-4-12-13(6-10)19-7-18-12/h3-6H,7H2,1-2H3,(H,16,17) |
InChI 键 |
VZBVZMOJFBVFKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
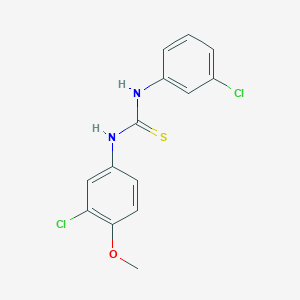
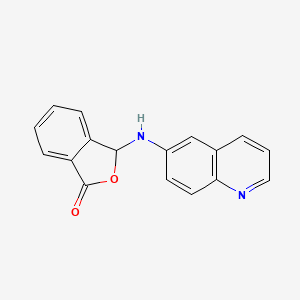
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
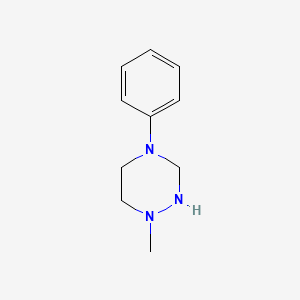
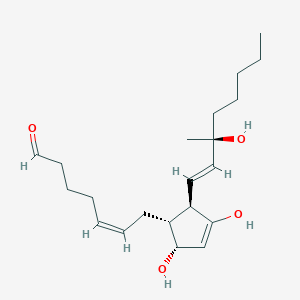
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
